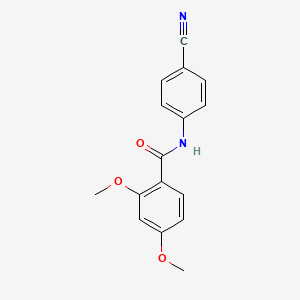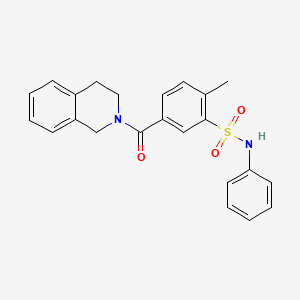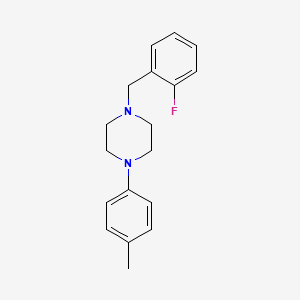
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide acts as a partial agonist of the 5-HT2A receptor, meaning it can activate the receptor to a certain extent, but not fully. This results in a moderate activation of downstream signaling pathways, which can lead to changes in cellular function and behavior. 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide also has a high affinity for the receptor, meaning it can bind to it with a high degree of specificity and potency.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to modulate the activity of the 5-HT2A receptor in various ways, depending on the experimental conditions. It can enhance or inhibit receptor-mediated signaling, depending on the level of receptor expression and the presence of other modulators. 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce changes in neuronal excitability, synaptic plasticity, and behavior in animal models, suggesting that it has potential therapeutic applications in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments, including its high specificity and potency for the 5-HT2A receptor, its partial agonist activity, and its ability to modulate downstream signaling pathways. However, it also has limitations, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide, including:
1. Further investigation of its mechanism of action and downstream signaling pathways.
2. Exploration of its potential therapeutic applications in neurological disorders, such as depression, anxiety, and schizophrenia.
3. Development of new derivatives with improved solubility and reduced toxicity.
4. Investigation of its potential interactions with other neurotransmitter systems and receptors.
5. Examination of its effects on neuronal development and plasticity.
Conclusion
In conclusion, 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has potential therapeutic applications in various neurological disorders and further research is needed to fully understand its potential.
Méthodes De Synthèse
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is synthesized through a specific method that involves the reaction between 3,5-dimethoxybenzoic acid and tetrahydro-2-furanylmethylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition. 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been used as a tool compound to study the function and regulation of this receptor in vitro and in vivo.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-12-6-10(7-13(8-12)18-2)14(16)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJONPJZHPFFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4964454.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4964460.png)


![methyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4964472.png)

![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4964481.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4964504.png)
![4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4964507.png)
![1-{[2-methoxy-5-(4-nitrobenzoyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B4964522.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964527.png)
![3-benzyl-7-[(2-chloro-2-propen-1-yl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4964533.png)
![3-chloro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4964541.png)